molecular formula C29H25NO7 B12209247 (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate

Cat. No.: B12209247
M. Wt: 499.5 g/mol
InChI Key: HYCGCGTWHBEQBF-LGJNPRDNSA-N
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Description

The compound “(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate” is a complex organic molecule that features multiple functional groups, including indole, benzofuran, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indole and benzofuran rings, followed by their coupling and esterification with 3,4-dimethoxybenzoic acid. Typical reaction conditions might include:

    Formation of Indole Ring: Fischer indole synthesis using phenylhydrazine and an aldehyde or ketone.

    Formation of Benzofuran Ring: Cyclization of ortho-hydroxyaryl ketones.

    Coupling Reaction: Use of a base such as potassium carbonate in a polar aprotic solvent like DMF.

    Esterification: Reaction of the carboxylic acid with an alcohol in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Potential as a lead compound in drug discovery due to its complex structure and multiple functional groups.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.

    Diagnostic Tools: Use in the development of diagnostic tools and imaging agents.

Industry

    Materials Science:

    Chemical Industry: Use as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The indole and benzofuran moieties are known to interact with various biological targets, potentially affecting signaling pathways, enzyme activity, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin.

    Benzofuran Derivatives: Compounds like psoralen and amiodarone.

    Benzoate Derivatives: Compounds like methyl benzoate and benzocaine.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups, which can confer a wide range of biological activities and chemical reactivity. The presence of methoxy, methyl, and carbonyl groups, along with the indole and benzofuran rings, makes it a versatile molecule for various applications.

Properties

Molecular Formula

C29H25NO7

Molecular Weight

499.5 g/mol

IUPAC Name

[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C29H25NO7/c1-16-23(37-29(32)17-6-10-24(34-4)25(12-17)35-5)11-8-20-27(31)26(36-28(16)20)13-18-15-30(2)22-9-7-19(33-3)14-21(18)22/h6-15H,1-5H3/b26-13+

InChI Key

HYCGCGTWHBEQBF-LGJNPRDNSA-N

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=C3C=C(C=C4)OC)C)/C2=O)OC(=O)C5=CC(=C(C=C5)OC)OC

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CN(C4=C3C=C(C=C4)OC)C)C2=O)OC(=O)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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